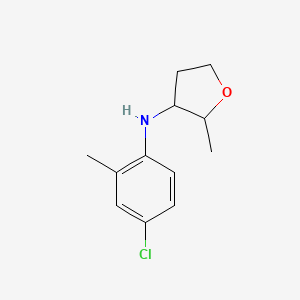
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYTVFWCYRIHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
Molecular Formula : C12H16ClN
Molecular Weight : Approximately 225.71 g/mol
Key Features :
- Contains an oxolane (tetrahydrofuran) ring.
- Substituted with a chloro group at the para position of a methylphenyl ring.
The presence of the chloro group and the oxolane structure may enhance the compound's affinity for biological targets, influencing its pharmacological effects.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections caused by resistant strains.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine | 62.5 | 78.12 |
Anticancer Activity
Research indicates that compounds with structural similarities may exhibit anticancer properties. For instance, studies on related oxolane derivatives have demonstrated antiproliferative effects on cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The IC50 values for these compounds ranged from 200 to 300 µg/mL, indicating moderate activity.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity through binding interactions. These interactions could potentially lead to inhibition of cellular processes associated with microbial growth or cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine | Chloro group at different position | Different biological activity profile |
| N-(3-Chloro-2-methylphenyl)-2-(3-nitrobenzamido)benzamide | Contains a nitro group | Potential for different pharmacological effects |
| N-(4-Methoxyphenyl)-2-methyloxolan-3-amine | Substituted with a methoxy group | Variability in electronic properties |
This comparative analysis highlights how variations in substitution patterns can lead to significant differences in biological activity and potential therapeutic applications.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of various oxolane derivatives, including this compound. A study published in a peer-reviewed journal noted that derivatives with similar structures exhibited varying degrees of enzyme inhibition and receptor binding capabilities, suggesting that further exploration could yield promising candidates for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


